molecular formula C21H25Cl2N3O3S2 B2942820 N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE CAS No. 1216779-45-1

N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE

Cat. No.: B2942820
CAS No.: 1216779-45-1
M. Wt: 502.47
InChI Key: ADLSGZAZYNFJJK-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)-N-[2-(dimethylamino)ethyl]butanamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core, a 4-chlorobenzenesulfonyl substituent, and a dimethylaminoethyl side chain, with a hydrochloride counterion enhancing solubility. The benzothiazole moiety is a pharmacophore commonly associated with central nervous system (CNS) activity, including modulation of serotonin (5-HT) receptors . The 4-chlorobenzenesulfonyl group may enhance binding affinity to sulfonamide-sensitive targets, while the dimethylaminoethyl chain likely improves blood-brain barrier penetration.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonyl-N-[2-(dimethylamino)ethyl]butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-24(2)13-14-25(21-23-18-6-3-4-7-19(18)29-21)20(26)8-5-15-30(27,28)17-11-9-16(22)10-12-17;/h3-4,6-7,9-12H,5,8,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSGZAZYNFJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride.

    Attachment of Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain can be attached through nucleophilic substitution reactions using dimethylaminoethyl chloride.

    Final Coupling and Hydrochloride Formation: The final coupling of the intermediate compounds and the formation of the hydrochloride salt can be achieved through acid-base reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or chlorobenzenesulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate biochemical pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

Structural Analogs

The compound shares structural motifs with several 5-HT receptor modulators:

  • Benzothiazole Derivatives: Benzothiazole-containing compounds (e.g., riluzole) are known for neuroprotective and antinociceptive effects. The benzothiazole ring in the target compound may confer similar CNS activity, though substituents dictate receptor subtype selectivity .
  • Sulfonamide-Containing Compounds : The 4-chlorobenzenesulfonyl group resembles sulfonamide-based 5-HT antagonists (e.g., mianserin), which inhibit 5-HT2C receptors .
Functional Analogs in 5-HT Receptor Modulation

highlights 5-HT receptor subtypes involved in spinal antinociception:

  • 5-HT1B Agonists : 1-[3-(Trifluoromethyl)phenyl]-piperazine maleate (peak efficacy at 25 µg intrathecal) shows moderate potency. The target compound’s 4-chlorobenzenesulfonyl group could improve binding affinity compared to trifluoromethyl substituents .
  • 5-HT2/3 Receptor Agonists: Inactive in antinociception at tested doses, suggesting the target compound’s selectivity for 5-HT1A/1B subtypes over 5-HT2/3 .

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) 5-HT Receptor Subtype Selectivity Solubility (HCl Salt) Notable Pharmacokinetic Traits
Target Compound ~550.5 Likely 5-HT1A/1B High (hydrochloride) Enhanced BBB penetration
(+)-Hydroxy-2-(di-N-propylamino)tetralin ~290.4 5-HT1A Moderate Short half-life
1-[3-(Trifluoromethyl)phenyl]-piperazine ~405.3 5-HT1B Low High protein binding
Mianserin (5-HT2C antagonist) ~264.4 5-HT2C High Sedative side effects

Key Findings :

  • The target compound’s higher molecular weight and complex substituents may confer prolonged receptor occupancy compared to simpler agonists .

Research Implications and Limitations

  • Advantages: Potential for dual 5-HT1A/1B agonism with improved pharmacokinetics due to tailored substituents.
  • Limitations : Risk of off-target effects (e.g., 5-HT2C antagonism) shared with mianserin-like compounds .

Biological Activity

N-(1,3-Benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)-N-[2-(dimethylamino)ethyl]butanamide hydrochloride is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H9ClN2O2S2
  • Molecular Weight : 324.8 g/mol
  • CAS Number : 35607-93-3

The compound primarily exhibits its biological activity through the inhibition of specific enzymes and interactions with cellular targets:

  • Target Enzyme : DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2-epimerase)
    • Role : DprE1 is crucial in the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall.
    • Effect : Inhibition leads to the death of Mycobacterium tuberculosis bacteria, showcasing its potential as an anti-tubercular agent .
  • Antidiabetic Activity : Related benzothiazole derivatives have demonstrated significant antidiabetic effects by acting as inhibitors for 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is involved in glucose metabolism .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit potent antimicrobial properties. The compound has shown effectiveness against various strains, including:

  • Mycobacterium tuberculosis: Significant inhibitory activity was noted.
  • Other bacterial strains: Moderate to strong activity against Salmonella typhi and Bacillus subtilis was reported in related studies .

Antidiabetic Effects

In vivo studies on non-insulin-dependent diabetes mellitus models demonstrated that compounds similar to this compound effectively lowered plasma glucose levels .

Case Studies

Several case studies have highlighted the compound's potential in different therapeutic areas:

  • Anti-Tubercular Activity :
    • A study indicated that the compound inhibited the growth of Mycobacterium tuberculosis effectively, suggesting its utility in treating tuberculosis .
  • Antidiabetic Research :
    • In a controlled environment, compounds derived from similar structures were tested for their ability to lower blood glucose levels significantly, establishing a pathway for further research into diabetes management .

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives suggests favorable absorption and distribution characteristics, although specific data on this compound remains limited. Similar compounds have shown:

  • Good oral bioavailability.
  • Metabolic stability in biological systems.

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